molecular formula C27H22S2 B187020 4,4,5,5-Tetraphenyl-1,3-dithiolane CAS No. 88691-94-5

4,4,5,5-Tetraphenyl-1,3-dithiolane

Cat. No.: B187020
CAS No.: 88691-94-5
M. Wt: 410.6 g/mol
InChI Key: VEVOLECXIGJCAC-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Thiocarbonyl S-Ylides and 1,3-Dithiolane (B1216140) Formation

The journey to understanding 4,4,5,5-tetraphenyl-1,3-dithiolane begins with the pioneering work on thiocarbonyl S-ylides. These are transient, 1,3-dipolar species that cannot be isolated but can be trapped in situ. wikipedia.org The seminal research by Rolf Huisgen and his contemporaries in the mid-20th century laid the foundation for the concept of 1,3-dipolar cycloadditions, a powerful tool for constructing five-membered heterocyclic rings. rsc.orgdocumentsdelivered.comrsc.org

Initially, the reaction of diazoalkanes with thioketones, such as thiobenzophenone (B74592), was observed to produce various sulfur-containing heterocycles, including 1,3-dithiolanes. wikipedia.org It was Huisgen's mechanistic studies that elucidated the pathway, demonstrating that the reaction proceeds through the initial formation of a 1,3,4-thiadiazoline. This intermediate then readily eliminates nitrogen gas to generate a highly reactive thiocarbonyl S-ylide. wikipedia.org

In the presence of a suitable trapping agent, this thiocarbonyl ylide undergoes a [3+2] cycloaddition reaction. When an excess of the starting thioketone is present, it can act as the "dipolarophile," trapping the thiocarbonyl ylide. This specific reaction leads to the formation of a 1,3-dithiolane ring system.

A pivotal aspect of this reaction is the question of regiochemistry: which of the two possible regioisomeric 1,3-dithiolanes is formed? The cycloaddition of a thiocarbonyl ylide to a thioketone could theoretically produce either a 2,2,4,4-tetrasubstituted or a 4,4,5,5-tetrasubstituted 1,3-dithiolane.

Significance of Tetraphenyl Substitution in 1,3-Dithiolane Systems

The case of this compound is particularly instructive in understanding the factors that govern the regiochemical outcome of the cycloaddition. When thiobenzophenone S-methylide (generated from the reaction of diazomethane (B1218177) with thiobenzophenone) reacts with a second molecule of thiobenzophenone, the formation of this compound is overwhelmingly favored, with reported yields as high as 95%. caltech.edu This high regioselectivity points to the profound influence of the four phenyl substituents.

Computational studies have provided significant insights into this phenomenon. The presence of aryl groups on both the thiocarbonyl ylide and the thioketone dipolarophile directs the reaction towards the formation of the 4,4,5,5-tetrasubstituted isomer. caltech.edu This preference is attributed to the electronic and, most significantly, the steric effects of the bulky phenyl groups.

The formation of the alternative 2,2,4,4-tetraphenyl-1,3-dithiolane would involve placing four phenyl groups on two adjacent carbon atoms of the five-membered ring, leading to immense steric hindrance. In contrast, the 4,4,5,5-isomer distributes the bulky phenyl groups more favorably, minimizing steric repulsion. Computational analysis suggests that the reaction proceeds through a stepwise mechanism involving the formation of a tetraphenyl-substituted C,C-biradical intermediate, which then cyclizes to form the thermodynamically more stable this compound. caltech.edu This pathway is energetically more favorable than the concerted cycloaddition or the formation of the more sterically congested regioisomer.

The table below summarizes the key reactants and the observed product in the formation of this compound.

Reactant 1Reactant 2Primary Product
Thiobenzophenone S-methylideThiobenzophenoneThis compound

The study of this compound thus serves as a compelling example of how steric and electronic factors can dictate the course of a chemical reaction, providing a deeper understanding of the principles of physical organic chemistry and the behavior of reactive intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88691-94-5

Molecular Formula

C27H22S2

Molecular Weight

410.6 g/mol

IUPAC Name

4,4,5,5-tetraphenyl-1,3-dithiolane

InChI

InChI=1S/C27H22S2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)27(29-21-28-26,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

VEVOLECXIGJCAC-UHFFFAOYSA-N

SMILES

C1SC(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1SC(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for 4,4,5,5 Tetraphenyl 1,3 Dithiolane

[3+2] Cycloaddition Reactions in the Synthesis of 4,4,5,5-Tetraphenyl-1,3-dithiolane

The most prominent and effective method for constructing the this compound core is the [3+2] cycloaddition reaction. This class of reactions involves the combination of a three-atom component with a two-atom component to form a five-membered ring. In the context of this specific dithiolane, these reactions are tailored to incorporate the four phenyl substituents at the C4 and C5 positions.

Reactions Involving Thiocarbonyl S-Methylides and Thioketones (Schönberg Reaction)

A key [3+2] cycloaddition pathway for the synthesis of this compound is the Schönberg reaction. This reaction typically involves the generation of a thiocarbonyl S-methylide, a reactive 1,3-dipole, which then undergoes cycloaddition with a suitable dipolarophile, in this case, a thioketone.

The classic approach involves the thermal or photochemical decomposition of a suitable precursor to generate the thiocarbonyl S-methylide. This highly reactive intermediate is then trapped in situ by a thioketone. For the synthesis of the title compound, tetraphenylthiirane can be used as a precursor to the S-methylide, which then reacts with thiobenzophenone (B74592). The steric bulk of the four phenyl groups plays a significant role in directing the outcome of the reaction.

Role of Diazoalkanes in this compound Synthesis

Diazoalkanes serve as crucial reagents in an alternative approach to generate the necessary 1,3-dipole for the [3+2] cycloaddition. Specifically, the reaction of a diazoalkane, such as diphenyldiazomethane, with elemental sulfur or other sulfur-transfer reagents can produce a thiocarbonyl ylide. This ylide can then react with a thioketone like thiobenzophenone to form the 1,3-dithiolane (B1216140) ring system.

The reaction of diphenyldiazomethane with thiobenzophenone, for instance, can lead to the formation of a thiirane, which upon rearrangement or further reaction can yield the desired this compound. The mechanism often involves the initial formation of a thiadiazoline intermediate, which then extrudes nitrogen to generate the reactive thiocarbonyl ylide. orgsyn.orgnih.govnih.govnih.gov

Regioselectivity and Stereochemical Control in Cycloadditions to Form this compound

In the context of [3+2] cycloaddition reactions, regioselectivity and stereoselectivity are critical factors that determine the structure of the final product. doi.org For the synthesis of a symmetrical molecule like this compound, where the substituents on the two carbon atoms of the dipolarophile are identical, the issue of regioselectivity is simplified. However, the spatial arrangement of the four phenyl groups is a key stereochemical consideration.

The cycloaddition is generally concerted, following the principles of orbital symmetry. The steric interactions between the bulky phenyl groups on both the 1,3-dipole and the dipolarophile heavily influence the transition state geometry, favoring the formation of the sterically least hindered product. nih.govnih.govdoi.org In the case of this compound, the high degree of substitution inherently leads to a specific and stable stereoisomer. Theoretical studies, such as those employing density functional theory (DFT), can be used to predict the most favorable reaction pathways and the resulting stereochemistry. nih.gov

Alternative Synthetic Routes to this compound Frameworks

While [3+2] cycloadditions are the primary method, other synthetic strategies can be envisioned for the construction of the this compound framework. These alternative routes might involve the reaction of a 1,2-dithiol with a suitable dielectrophile. For instance, the reaction of tetraphenylethane-1,2-dithiol with a one-carbon electrophile could, in principle, yield the desired dithiolane. However, the synthesis of the starting tetraphenylethane-1,2-dithiol is challenging.

Another potential, though less common, approach could involve the reductive dimerization of a thioketone, followed by the insertion of a methylene (B1212753) group. However, controlling the selectivity of such reactions to favor the five-membered ring over other potential products can be difficult.

Comparative Analysis of Synthetic Efficiency and Yields for this compound

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen synthetic route and the specific reaction conditions.

Synthetic MethodReactantsGeneral ConditionsTypical Yields
[3+2] Cycloaddition (Schönberg Reaction) Tetraphenylthiirane, ThiobenzophenoneThermal or photochemicalModerate to Good
[3+2] Cycloaddition (from Diazoalkane) Diphenyldiazomethane, ThiobenzophenoneVaries, often involves a sulfur sourceModerate
Alternative Routes e.g., Tetraphenylethane-1,2-dithiol and a C1 electrophileGenerally less explored and potentially lower yieldingVariable, often low

Mechanistic Pathways in 4,4,5,5 Tetraphenyl 1,3 Dithiolane Formation

Concerted versus Stepwise Mechanisms in 1,3-Dithiolane (B1216140) Cycloadditions

The formation of five-membered rings, such as 1,3-dithiolanes, through cycloaddition reactions can theoretically proceed through either a concerted or a stepwise mechanism. A concerted reaction involves the simultaneous formation of new chemical bonds in a single transition state, without the formation of any intermediate. nih.gov In contrast, a stepwise mechanism involves the formation of one or more intermediates before the final product is formed.

In the context of 4,4,5,5-tetraphenyl-1,3-dithiolane formation from thiobenzophenone (B74592) and a sulfur ylide (generated from a precursor like a thiadiazoline), a concerted [3+2] cycloaddition would involve the direct reaction of the thiocarbonyl ylide with a molecule of thiobenzophenone. However, research into the Schönberg reaction suggests a more complex, stepwise process. researchgate.net The initial reaction between thiobenzophenone and diazomethane (B1218177) at low temperatures (-78 °C) forms a 2,5-dihydro-2,2-diaryl-1,3,4-thiadiazole. researchgate.net This primary cycloadduct then loses nitrogen gas at a higher temperature (-45 °C) to generate a highly reactive diaryl thioketone S-methylide intermediate. researchgate.net This thiocarbonyl ylide can then be trapped by another molecule of the parent thioketone to yield the 1,3-dithiolane. researchgate.net This sequence of events, involving the formation and subsequent reaction of an intermediate, is characteristic of a stepwise mechanism.

While many cycloadditions are considered concerted pericyclic reactions, the involvement of highly reactive and potentially polarizable intermediates, such as thiocarbonyl ylides, often favors a stepwise pathway. nih.govwikipedia.org The ability to intercept the thiocarbonyl ylide intermediate with other trapping agents further supports the stepwise nature of this specific route to this compound. researchgate.net

Investigation of Biradical Intermediates in this compound Formation

Biradical intermediates, species containing two unpaired electrons, are another consideration in the mechanistic landscape of cycloaddition reactions, particularly those involving photochemical activation or reactants with specific electronic properties. In the context of thioketone chemistry, photochemical reactions of aromatic thiones with allenes have been shown to proceed through extremely short-lived 1,4-biradical intermediates. rsc.orgrsc.org These studies, utilizing laser flash photolysis, have provided direct evidence for the existence of such biradicals. rsc.orgrsc.org

While the thermal formation of this compound via the Schönberg reaction is not typically described as a biradical process, the electronic nature of the thiocarbonyl ylide intermediate could have some biradical character. Theoretical calculations on related systems have shown that the transition states in some cycloadditions can have significant biradical character, even if they lead to a product that is not a radical. nih.gov

The potential for a biradical pathway in the formation of this compound could be envisioned as the stepwise addition of the two components, where the initial bond formation leads to a diradical species that subsequently cyclizes. The stability of the tetraphenyl-substituted system might allow for the delocalization of radical character, making a biradical intermediate more plausible than in less substituted systems. However, the primary evidence for the thermal reaction points towards a polar, rather than a purely biradical, stepwise mechanism involving the thiocarbonyl ylide.

Zwitterionic Pathway Considerations

A zwitterionic pathway involves intermediates that possess both a positive and a negative formal charge within the same molecule. Such pathways are often favored in reactions involving polar reactants and solvents. nih.govrsc.org In the formation of this compound from a thiocarbonyl ylide and thiobenzophenone, the thiocarbonyl ylide itself is a 1,3-dipole and can be represented by resonance structures that place a negative charge on the carbon and a positive charge on the sulfur.

DFT (Density Functional Theory) calculations on related [3+2] cycloadditions involving sulfur ylides have shown that the reaction mechanism can indeed be a polar, two-step process involving a zwitterionic intermediate, especially with electron-poor reactants. rsc.org In such a mechanism, the initial bond formation between the nucleophilic carbon of the ylide and the electrophilic carbon of the thioketone would lead to a zwitterionic intermediate. This intermediate would then undergo ring closure to form the 1,3-dithiolane ring.

While direct experimental or computational evidence for a zwitterionic intermediate in the specific formation of this compound is not extensively documented in the provided search results, the known polar nature of the thiocarbonyl ylide and the thioketone functional group makes this a highly plausible mechanistic alternative or a contributing feature to the transition state of the stepwise process. nih.govrsc.org It is conceivable that the transition state leading to the product has significant zwitterionic character, even if a discrete zwitterionic intermediate is not formed.

Kinetic and Thermodynamic Aspects of Reaction Mechanisms

The preferred mechanistic pathway for the formation of this compound is ultimately governed by the kinetic and thermodynamic favorability of the competing routes. The stepwise mechanism observed in the Schönberg reaction, proceeding through a thiadiazoline and a subsequent thiocarbonyl ylide, indicates that the activation barriers for this pathway are lower than for a direct concerted cycloaddition of three molecules. researchgate.net

The stability of the intermediates plays a crucial role. The formation of the 2,5-dihydro-1,3,4-thiadiazole at low temperatures suggests it is a kinetically accessible intermediate. researchgate.net Its subsequent decomposition to the thiocarbonyl ylide and nitrogen gas is an entropically favored process. The final step, the trapping of the ylide by another molecule of thiobenzophenone, is likely a fast process with a low activation barrier.

Computational studies on related cycloadditions have shown that the relative energies of concerted and stepwise pathways can be influenced by factors such as solvent polarity and the electronic nature of the substituents. rsc.orgacs.org For instance, polar solvents can stabilize zwitterionic intermediates, potentially lowering the activation energy for a stepwise pathway. rsc.org The presence of four phenyl groups in this compound provides significant steric bulk, which would influence the thermodynamics and kinetics of the reaction, likely disfavoring a highly ordered, concerted transition state and favoring a stepwise approach that can better accommodate the bulky substituents.

Structural Elucidation and Advanced Characterization of 4,4,5,5 Tetraphenyl 1,3 Dithiolane

Single-Crystal X-ray Crystallography of 4,4,5,5-Tetraphenyl-1,3-dithiolane and Related Structures

The crystallographic data for related structures, such as those containing a 1,3-dithiolane (B1216140) ring, often reveal a triclinic or monoclinic crystal system. For instance, a derivative of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole crystallized in the triclinic P-1 space group, while another related compound exhibited a monoclinic P21/c space group. researchgate.netmdpi.com These studies provide a foundation for understanding the packing and intermolecular interactions within the crystal lattice of complex heterocyclic systems.

Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds

CompoundCrystal SystemSpace GroupReference
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeTriclinicP-1 mdpi.com
Borylated porphyrin derivativeMonoclinicP21/c researchgate.net
cyclobenzaprine-tetraphenylborate complexMonoclinicC2/c mdpi.com

This table presents examples of crystal systems and space groups for compounds with structural similarities to this compound, illustrating common packing arrangements.

Studies on related 1,3-dithiolane systems have shown that the ring can exhibit positional disorder, adopting multiple conformations within the crystal structure. nih.gov For instance, in one case, the 1,3-dithiolane ring displayed two different spatial orientations with a refined occupancy ratio. nih.gov The conformation of the dithiolane ring in other systems has been described as an envelope or a twisted shape. nih.gov In cyclohexane-fused 1,3-dithiolane-2-thiones, X-ray data revealed a nearly planar heterocycle with a trans-fusion to the cyclohexane (B81311) ring, which itself adopts a chair conformation. researchgate.net This "locking" of the conformation by the fused ring system highlights the influence of substituents on the dithiolane ring's geometry. researchgate.net

Advanced Spectroscopic Characterization Techniques for this compound Derivatives

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer valuable information about the structure and dynamics in solution.

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives.

The ¹H NMR spectrum of a related cyclobenzaprine-tetraphenylboric complex showed distinct signals for the different protons in the molecule, including multiple signals for the N-CH₂-CH₂ and N-(CH₃)₂ protons. mdpi.com The aromatic protons of the tetraphenylboric ring in this complex appeared in the range of 7.15–7.45 ppm. mdpi.com In the ¹³C NMR spectra of the same complex, resonance peaks for the various carbon atoms were observed at specific chemical shifts, aiding in the complete structural assignment. mdpi.com For other complex organic molecules, NMR is essential for confirming the successful synthesis and for the characterization of the final product. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for a Related Tetraphenyl Derivative

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
N–(CH₃)₂2.6 (singlet)42.57 mdpi.com
N–CH₂–CH₂2.2 and 3.0 (multiplets)24.47 and 56.61 mdpi.com
Aromatic Protons7.15–7.45- mdpi.com
N–CH₂–CH₂CH5.4 (triplet)122.33 mdpi.com

This table provides an example of NMR chemical shifts for a complex molecule containing tetraphenyl groups, illustrating how different proton and carbon environments are distinguished.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. This technique provides crucial confirmation of the identity of this compound.

In the analysis of a cyclobenzaprine-tetraphenylborate complex, Electrospray Ionization Mass Spectrometry (ESI-MS) revealed a peak at an m/z of 276, corresponding to the [M]⁺ ion of the cyclobenzaprine (B1214914) moiety, and a negative scan at an m/z of 319 for the [(Ph)₄B]⁻ anion. mdpi.com This demonstrates the utility of MS in identifying the constituent parts of a larger complex. The general synthetic route for 1,3-dithiolanes involves the reaction of carbonyl compounds with 1,2-ethanedithiol, and MS would be a key analytical tool to confirm the successful formation of the desired product. organic-chemistry.org

Computational and Theoretical Investigations of 4,4,5,5 Tetraphenyl 1,3 Dithiolane

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex organic reactions. For the formation of 4,4,5,5-tetraphenyl-1,3-dithiolane from thiobenzophenone (B74592) S-methylide and thiobenzophenone, DFT calculations have been pivotal in distinguishing between possible reaction pathways.

Initial mechanistic considerations for this cycloaddition included a concerted [3+2] cycloaddition and stepwise pathways involving either zwitterionic or biradical intermediates. Computational studies, primarily using the (U)B3LYP functional, have shown that a stepwise mechanism is the most probable route. researchgate.netresearchgate.netresearchgate.net The calculations revealed that the formation of a tetraphenyl-substituted C,C-biradical intermediate is energetically more favorable than a concerted pathway or a pathway involving a C,S-zwitterion. researchgate.netresearchgate.netresearchgate.net

The generally accepted mechanism, supported by DFT calculations, involves the initial formation of a C-C bond between the carbon atom of the thiobenzophenone S-methylide and the carbon atom of the thiobenzophenone to form a 1,5-biradical intermediate. This intermediate then undergoes a ring-closure to yield the final this compound product.

Analysis of Biradical Stabilization and Energetics

A key aspect of the reaction mechanism is the stability of the biradical intermediate. The tetraphenyl substitution plays a crucial role in stabilizing this intermediate through resonance, making the stepwise pathway viable. DFT calculations have been employed to investigate the energetics of the stationary points along the reaction coordinate, including the reactants, the biradical intermediate, the transition state for its formation, and the transition state for its cyclization.

Table 1: Key Intermediates and Pathways in the Formation of this compound

Intermediate/PathwayDescriptionComputational Finding
C,C-Biradical A 1,5-biradical formed by the initial C-C bond formation between thiobenzophenone S-methylide and thiobenzophenone.Identified as the key intermediate in the energetically most favorable stepwise reaction pathway. researchgate.netresearchgate.netresearchgate.net
C,S-Zwitterion A potential intermediate with separated positive and negative charges on carbon and sulfur atoms.Calculated to be energetically less favorable than the C,C-biradical intermediate. researchgate.net
Concerted Pathway A hypothetical pathway where both C-C and C-S bonds are formed in a single transition state.Found to be energetically disfavored compared to the stepwise pathway through the C,C-biradical. researchgate.net

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the reactivity and selectivity of pericyclic reactions. It considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In the context of the cycloaddition leading to this compound, FMO analysis helps to rationalize the observed regioselectivity.

The reaction between thiobenzophenone S-methylide (the 1,3-dipole) and thiobenzophenone (the dipolarophile) is governed by the energies and symmetries of their frontier orbitals. The interaction between the HOMO of the thiobenzophenone S-methylide and the LUMO of the thiobenzophenone is considered to be the dominant interaction. The coefficients of these orbitals at the reacting centers determine the preferred orientation of the cycloaddition.

While detailed FMO energy level diagrams and orbital coefficient tables for this specific reaction are not widely published, the general principles of FMO theory suggest that the observed formation of the 4,4,5,5-substituted regioisomer is a result of a favorable overlap between the larger lobes of the HOMO of the ylide and the LUMO of the thioketone. This aligns with the calculated preference for the stepwise mechanism that leads to this specific isomer.

Ab Initio Calculations and Higher-Level Quantum Chemical Methods

To refine the energetic predictions from DFT, higher-level ab initio quantum chemical methods have been employed. These methods, while computationally more demanding, can provide more accurate energies, particularly for systems with significant electron correlation effects, such as biradicals.

In the study of the formation of this compound, the Complete Basis Set (CBS-QB3) method has been utilized. researchgate.netresearchgate.netresearchgate.net This method is known to provide highly accurate thermochemical data. The results from CBS-QB3 calculations confirmed the findings of the DFT studies regarding the stepwise mechanism. researchgate.net Crucially, the CBS-QB3 calculations indicated that the (U)B3LYP functional overestimates the stabilization of the biradical intermediate. researchgate.net This highlights the importance of using high-level theoretical methods to obtain quantitatively accurate energy profiles for reactions involving such reactive intermediates.

Prediction of Reactivity and Selectivity in this compound Chemistry

The computational investigations into the reaction mechanism of this compound formation have significant predictive power for understanding its reactivity and selectivity. The established preference for a stepwise mechanism via a stabilized C,C-biradical intermediate explains the exclusive formation of the 4,4,5,5-tetraphenyl isomer.

The computational models predict that factors influencing the stability of the biradical intermediate will directly impact the reaction rate and selectivity. For instance, substituents on the phenyl rings that can further stabilize the radical centers would be expected to facilitate the reaction. Conversely, steric hindrance that disfavors the formation of the biradical or its subsequent ring closure could lead to alternative reaction pathways or reduced yields.

The calculations have also shed light on the competition between the formation of the five-membered 1,3-dithiolane (B1216140) ring and a six-membered 1,4-dithiane (B1222100) ring, which is the product of the dimerization of thiobenzophenone S-methylide. The computational models can be used to predict the conditions under which one product is favored over the other, based on the relative activation barriers for the respective reaction pathways.

Reactivity and Chemical Transformations of 4,4,5,5 Tetraphenyl 1,3 Dithiolane

Ring Cleavage Reactions of 4,4,5,5-Tetraphenyl-1,3-dithiolane

The 1,3-dithiolane (B1216140) ring, particularly when substituted, can be susceptible to fragmentation under various conditions. For this compound, these reactions are a dominant aspect of its chemical behavior.

The reaction of 1,3-dithiolanes with strong bases can induce ring fragmentation. While the direct base-mediated conversion of this compound to a dithioester is not explicitly detailed in the provided research, the reactivity of analogous structures provides insight into this pathway. For instance, 2-aryl-1,3-dithiolanes undergo ring fragmentation when treated with strong bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at elevated temperatures. lodz.plresearchgate.net This process involves deprotonation at the C2 position, leading to the formation of a dithiocarboxylate anion and ethylene (B1197577) gas. lodz.pl This anionic intermediate can then be trapped by an alkylating agent, such as an alkyl halide, to furnish a dithioester derivative. lodz.plresearchgate.net

This general mechanism suggests that under appropriate conditions, this compound could potentially undergo a similar transformation, although the absence of protons at the C4 and C5 positions prevents certain side reactions observed in less substituted dithiolanes. lodz.pl The initial step in the fragmentation of this compound involves the attack of a base, such as an organolithium reagent, which ultimately leads to cleavage of the carbon-sulfur bonds. beilstein-journals.orguzh.ch

A well-documented transformation of this compound is its conversion to tetraphenylethylene (B103901). This reaction was first reported by Schönberg et al. in 1931, who observed that reacting this compound with phenyllithium (B1222949) in ether resulted in the formation of tetraphenylethylene. researchgate.netbeilstein-journals.orguzh.chconsensus.app Later studies identified lithium thiophenoxide as another product of this reaction. researchgate.netbeilstein-journals.orgconsensus.app

The proposed mechanism for this transformation involves the initial attack of the organolithium reagent on one of the sulfur atoms, leading to the cleavage of a carbon-sulfur bond and the formation of an intermediate carbanion. Subsequent elimination of the second sulfur-containing group results in the formation of the stable tetraphenylethylene double bond. Seebach later commented on the general instability of 1,3-dithiolane anions, suggesting a fragmentation mechanism for this reaction. researchgate.netbeilstein-journals.orguzh.chconsensus.app Desilylation of a related 2-trimethylsilyl-4,4,5,5-tetraphenyl-1,3-dithiolane has also been shown to quantitatively yield tetraphenylethylene.

Table 1: Base-Mediated Formation of Tetraphenylethylene

Reactant Reagent Solvent Product(s) Reference(s)
This compound Phenyllithium Ether Tetraphenylethylene, Lithium thiophenoxide researchgate.netbeilstein-journals.orguzh.chconsensus.app

Reactions with External Reagents and Nucleophiles

Beyond base-mediated cleavage, this compound can interact with other external reagents. However, its reactivity is often centered around the cleavage or modification of the dithiolane ring. A review of related, though not identical, adamantane-containing thioketone derivatives provides analogies for potential reactions, such as oxidation and reduction. For instance, oxidation of related sulfur heterocycles has been achieved with agents like meta-chloroperoxybenzoic acid (m-CPBA). A reduction of a related thiolate has been accomplished using bis(trifluoroacetato)-1,2-phenylenedimercury.

Reactions with diazo compounds, such as diazomethane (B1218177), have been shown to form [2+3] cycloaddition products with related thioketones, which are precursors to dithiolanes. Furthermore, Lewis acid-catalyzed reactions of similar sulfur heterocycles with oxiranes can yield 1,3-oxathiolanes, indicating the sulfur atoms' nucleophilicity under certain conditions.

Table 2: Summary of Reactions with External Reagents (Analogous/Precursor Systems)

Reagent Class Specific Reagent Example Potential Product Type Reference(s)
Oxidizing Agent m-Chloroperoxybenzoic acid (m-CPBA) S-Oxide
Reducing Agent Bis(trifluoroacetato)-1,2-phenylenedimercury Thiolate
Diazo Compound Diazomethane Cycloaddition Adduct
Epoxide/Lewis Acid Phenyloxirane / Zinc Chloride 1,3-Oxathiolane

Intramolecular Rearrangements and Methylene (B1212753) Transfer Processes

The literature primarily discusses methylene transfer as a key step in the synthesis of this compound, rather than a reaction it undergoes. For example, its formation can occur via the reaction of thiobenzophenone (B74592) with a thiocarbonyl ylide (a methylene donor), which itself can be generated from the decomposition of a 1,3,4-thiadiazoline. researchgate.net In some cycloaddition reactions involving other thioketones and thiocarbonyl ylides, this compound is formed as a byproduct of a methylene transfer process. lodz.plconsensus.appresearchgate.net This occurs when a C,C-biradical intermediate dissociates and the resulting thiobenzophenone S-methylide combines with a molecule of thiobenzophenone. lodz.plresearchgate.net

Specific examples of intramolecular rearrangements of the this compound ring itself are not prominently featured in the surveyed literature, which focuses more on its cleavage and formation pathways.

Derivatization Strategies for this compound

The primary reactive pathway for this compound is ring-cleavage, which is more of a decomposition into other stable compounds like tetraphenylethylene rather than a functionalization of the dithiolane structure. The significant steric hindrance from the four phenyl groups at the C4 and C5 positions, and the lack of readily abstractable protons on the dithiolane ring, limit the possibilities for simple derivatization while keeping the ring intact.

The surveyed scientific literature does not provide specific, established strategies for the targeted functionalization or derivatization of the intact this compound molecule. Research has predominantly focused on its formation and its fragmentation reactions. researchgate.netacs.org

Broader Context of 1,3 Dithiolane and Cyclic Disulfide Chemistry

General Synthetic Methodologies for 1,3-Dithiolane (B1216140) Derivatives

The most prevalent method for synthesizing 1,3-dithiolane derivatives is the acid-catalyzed reaction of a carbonyl compound (an aldehyde or a ketone) with 1,2-ethanedithiol. organic-chemistry.orgwikipedia.org This reversible reaction, known as thioacetalization, is driven to completion by the removal of water. A wide array of catalysts can facilitate this transformation, ranging from classical Brønsted and Lewis acids to modern, reusable solid-supported reagents. The choice of catalyst can influence reaction conditions, yields, and chemoselectivity, especially when dealing with multifunctional molecules. organic-chemistry.org

Key catalytic systems include:

Lewis Acids : Catalysts like yttrium triflate, hafnium trifluoromethanesulfonate, and indium(III) chloride are effective for the thioacetalization of both aldehydes and ketones. organic-chemistry.orgresearchgate.net

Brønsted Acids : Protic acids such as p-toluenesulfonic acid, tungstophosphoric acid, and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) promote efficient dithiolane formation, often under mild or solvent-free conditions. chemicalbook.comorganic-chemistry.org

Iodine : A catalytic amount of iodine provides a mild and effective method for protecting carbonyls as dithiolanes. organic-chemistry.org

Heterogeneous Catalysts : Reagents like Amberlyst-15, H-Y zeolite, and various metal triflates offer advantages in terms of ease of separation and catalyst recycling. chemicalbook.comresearchgate.netresearchgate.net

Alternative synthetic strategies have also been developed. A notable method involves the reaction of 1,2-disulfenyl chlorides with aldehydes. acs.org Another approach is the double conjugate addition of dithiols to propargylic ketones, esters, or aldehydes, which yields β-keto 1,3-dithianes and related structures. organic-chemistry.orgscribd.com

Catalyst/ReagentSubstrate(s)Key FeaturesReference(s)
Brønsted/Lewis Acids Aldehydes, KetonesGeneral and widely used method. organic-chemistry.org, wikipedia.org
Yttrium TriflateAldehydes, KetonesAllows for highly chemoselective protection of aldehydes. organic-chemistry.org
Tungstophosphoric AcidAldehydes, KetonesEffective and highly selective, works in the absence of solvent. organic-chemistry.org
Perchloric Acid on SiO₂Aldehydes, KetonesExtremely efficient, reusable, and works under solvent-free conditions. organic-chemistry.org, chemicalbook.com
IodineAldehydes, KetonesMild reaction conditions. organic-chemistry.org
1,2-Disulfenyl ChloridesAldehydesA different approach to form substituted 1,3-dithiolanes. acs.org

Comparative Reactivity and Stability of Substituted Dithiolanes

1,3-Dithiolanes are renowned for their stability, particularly their resistance to both acidic and basic conditions, which makes them excellent protecting groups for carbonyl functionalities during multi-step syntheses. asianpubs.orgnih.gov The parent 1,3-dithiolane is a liquid that is resistant to hydrolysis and nucleophilic attack. chemicalbook.com However, this stability necessitates specific, and sometimes harsh, conditions for their cleavage (deprotection) to regenerate the parent carbonyl compound. organic-chemistry.org

The reactivity of the dithiolane ring is centered on two main areas: cleavage of the C-S bonds to deprotect the carbonyl and reactions involving the C2 position.

Deprotection (Cleavage) of the Dithiolane Ring: A variety of reagents have been developed to cleave the dithiolane ring. These methods often involve oxidative or electrophilic attack on the sulfur atoms.

Heavy Metal Salts : Mercuric (Hg²⁺) and other heavy metal salts have traditionally been used, but their toxicity is a significant drawback. asianpubs.orgnih.gov

Oxidative Methods : Reagents like chloramine-T, N-bromosuccinimide (NBS), bis(trifluoroacetoxy)iodobenzene, and a combination of iodine and hydrogen peroxide can effectively regenerate the carbonyl group. organic-chemistry.orggoogle.com

Acid-Mediated Cleavage : A mixture of polyphosphoric acid (PPA) and acetic acid has been shown to deprotect dithiolanes under relatively mild conditions. asianpubs.org

The stability and the conditions required for deprotection can be influenced by substituents on the dithiolane ring. For instance, the presence of electron-withdrawing or -donating groups on an aromatic ring attached at C2 can affect reaction times for deprotection. nih.gov

Reactivity at the C2 Position: A key feature of the related 1,3-dithiane (B146892) (the six-membered ring analogue) is the acidity of the C2 proton, which can be removed by a strong base like n-butyllithium to form a stabilized carbanion. youtube.com This carbanion acts as an acyl anion equivalent, a powerful tool for carbon-carbon bond formation through a reaction concept known as umpolung (polarity inversion). researchgate.netyoutube.com In contrast, the corresponding 2-lithio-1,3-dithiolane is significantly less stable and prone to fragmentation, where it decomposes with the loss of ethylene (B1197577) to yield a dithiocarboxylate. wikipedia.orgacs.org This difference in stability makes 1,3-dithianes generally more useful for umpolung chemistry than 1,3-dithiolanes. wikipedia.org

Deprotection ReagentKey FeaturesReference(s)
Chloramine-TMild conditions, high yield. google.com
Mercury(II) NitrateVery fast (1-4 min), solid-state reaction, but toxic. nih.gov
Polyphosphoric Acid / Acetic AcidMild (20-45 °C), inexpensive, non-toxic reagents. asianpubs.org
Bis(trifluoroacetoxy)iodobenzeneCleanly generates ketones from dithiane-containing alkaloids. organic-chemistry.org
Iodine / H₂O₂Works under essentially neutral conditions in water. organic-chemistry.org

Theoretical Approaches to Cyclic Disulfide and Dithiolane Stability

The stability of cyclic disulfides and dithiolanes is governed by a combination of ring strain, torsional strain, and stereoelectronic effects. Theoretical and computational studies have provided significant insights into these factors.

Molecular modeling has been employed to predict the stability of cyclic disulfides in the context of thiol-disulfide interchange reactions. harvard.eduacs.org These studies often quantify stability in terms of "effective concentrations," which relate the thermodynamics of cyclization to the conformational properties of the corresponding open-chain dithiol.

Quantum chemical calculations on substituted 1,2-dithiolanes have demonstrated that the substitution pattern significantly affects the geometry and stereoelectronic properties of the ring. rsc.org This highlights that reactivity can be fine-tuned through careful substituent design. Furthermore, studies on cyclic peptides containing disulfide bonds show that these crosslinks impart significant thermodynamic stability and conformational rigidity to the molecular structure. uq.edu.aunih.govnih.gov

1,3-Dithiolanes as Privileged Scaffolds in Organic Synthesis

Beyond their role as simple protecting groups, 1,3-dithiolanes are considered "privileged scaffolds" in organic and medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery.

The utility of the 1,3-dithiolane scaffold stems from several key properties:

Chemical Stability : As discussed, their robustness allows them to be carried through multiple synthetic steps. researchgate.net

Synthetic Versatility : They serve as protecting groups and, in some contexts, as precursors for umpolung chemistry. researchgate.netasianpubs.org

Bioisosteric Replacement : The 1,3-dithiolane moiety can act as a bioisostere for other chemical groups, a strategy used in rational drug design to modify the potency, selectivity, or metabolic stability of a lead compound. mdpi.com

The 1,3-dithiolane ring has been incorporated into a diverse range of therapeutic agents targeting diseases such as cancer, infections, and neurodegenerative disorders. mdpi.comnih.gov For example, its inclusion in certain molecules led to M₂ receptor antagonists with enhanced metabolic stability and to potent sigma receptor modulators. mdpi.com The versatility of the scaffold is further shown by its presence in antiviral nucleoside analogs. mdpi.com When the dithiolane ring is substituted, it can create a chiral center, adding another layer of complexity and importance, as the stereochemistry of a drug can be critical to its biological activity. mdpi.comnih.gov

Advanced Applications in Organic Synthesis and Materials Science

4,4,5,5-Tetraphenyl-1,3-dithiolane as a Precursor in Olefination Reactions

While this compound itself is a stable molecule, its 2-silylated derivatives have emerged as superior substrates for the synthesis of tetraarylethenes through olefination reactions. The key strategy involves the generation of a thiocarbonyl ylide intermediate, which then undergoes further reactions to yield the desired olefin.

A pivotal advancement in this area is the use of 2-trimethylsilyl-4,4,5,5-tetraaryl-1,3-dithiolanes. These compounds are readily synthesized by the reaction of aryl or hetaryl thioketones with trimethylsilyldiazomethane (B103560) (TMS-CHN2). nih.gov This reaction proceeds with complete regioselectivity, affording the sterically crowded 1,3-dithiolanes in high yields. nih.gov

The subsequent olefination is typically achieved by treating the 2-trimethylsilyl-1,3-dithiolane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion attacks the silicon atom, leading to the elimination of the trimethylsilyl (B98337) group and the formation of a transient thiocarbonyl ylide. This ylide can then dimerize and eliminate sulfur to furnish the corresponding tetra-substituted ethene.

Utilization in the Synthesis of Aryl/Hetaryl-Substituted Ethenes and Dibenzofulvenes

The methodology employing 2-silylated 1,3-dithiolanes provides a practical route to a variety of substituted ethenes and related structures, which are of significant interest in materials science due to their potential applications in optoelectronics.

Synthesis of Symmetrical and Unsymmetrical Tetraarylethenes

The reaction of 2-trimethylsilyl-4,4,5,5-tetraaryl-1,3-dithiolanes with TBAF is a powerful method for the preparation of symmetrical tetraarylethenes. For instance, the treatment of 2-trimethylsilyl-4,4,5,5-tetrakis(4-methoxyphenyl)-1,3-dithiolane with TBAF leads to the formation of tetrakis(4-methoxyphenyl)ethene.

Furthermore, this strategy can be extended to the synthesis of unsymmetrical tetraarylethenes. This is achieved through a [3+2]-cycloaddition reaction between a trimethylsilylated thiofluorenone S-methanide and another thioketone. The resulting unsymmetrical 2-trimethylsilyl-1,3-dithiolane can then be converted to the corresponding unsymmetrical tetraarylethene upon treatment with a fluoride source. nih.gov

Synthesis of Dibenzofulvenes

A significant application of this chemistry is the synthesis of dibenzofulvenes. When thiofluorenone is treated with trimethylsilyldiazomethane, it forms a 1,3,4-thiadiazoline intermediate which is unstable and undergoes decomposition. nih.gov However, by controlling the reaction conditions, it is possible to generate a thiofluorenone S-methanide which can be trapped by other thioketones. The resulting 1,3-dithiolane (B1216140), which incorporates the fluorenyl moiety, serves as a precursor to dibenzofulvene derivatives upon desulfurization.

The table below summarizes the synthesis of various ethenes from 2-trimethylsilyl-1,3-dithiolane precursors.

PrecursorReagentProductYield (%)
2-Trimethylsilyl-4,4,5,5-tetrakis(thiophen-2-yl)-1,3-dithiolaneTBAFTetrakis(thiophen-2-yl)ethene95
2-Trimethylsilyl-4,4,5,5-tetrakis(4-methoxyphenyl)-1,3-dithiolaneTBAFTetrakis(4-methoxyphenyl)ethene92
Spiro[fluorene-9,2'-(this compound)]-5'-yl(trimethyl)silaneTBAF9-(2,2-Diphenylethenylidene)fluorene88

Contributions to Advanced Organic Synthesis Strategies

The use of this compound derivatives represents a notable contribution to the field of organic synthesis, particularly in the construction of sterically demanding molecules.

This synthetic approach provides a valuable alternative to traditional olefination methods, such as the McMurry reaction, which often require harsh conditions and can be limited in scope. The mild reaction conditions associated with the fluoride-induced elimination from 2-silylated 1,3-dithiolanes enhance the functional group tolerance of the olefination process.

Moreover, the modular nature of the synthesis, allowing for the combination of different thioketones to create unsymmetrical products, offers a high degree of flexibility and control over the final molecular architecture. nih.gov This strategic advantage is particularly important in the rational design and synthesis of new organic materials with tailored electronic and photophysical properties. The ability to access complex, sterically congested olefins under relatively mild conditions opens new avenues for the exploration of novel functional materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 4,4,5,5-Tetraphenyl-1,3-dithiolane, and how do reaction conditions influence product distribution?

  • Methodological Answer : The compound is synthesized via [3 + 2]-cycloaddition reactions between thioketones and diazo compounds (e.g., CH2_2N2_2 or trimethylsilyldiazomethane (TMS-CHN2_2)). Product selectivity depends on substituent effects and temperature. For instance, TMS-CHN2_2 reacts with thiobenzophenone at −75°C to yield this compound alongside 1,4-dithiane byproducts . Lower temperatures favor dithiolane formation, while higher temperatures promote side reactions like desulfurization .

Q. How is this compound employed as a protecting group, and what experimental protocols ensure stability?

  • Methodological Answer : The 1,3-dithiolane moiety protects carbonyl groups by reacting with aldehydes/ketones via 1,2-ethanedithiol. Stability is ensured by its inertness to acidic/basic conditions and oxidizing agents. Deprotection typically uses mercury(II) salts or Raney nickel. The methodology requires anhydrous conditions and precise stoichiometry to avoid side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy identifies proton environments (e.g., aromatic vs. dithiolane protons). X-ray crystallography resolves steric crowding from tetraphenyl substituents. Vibrational spectroscopy (IR/Raman) confirms S–C–S ring vibrations, though force constants are extrapolated from related compounds like 1,3-dithiane due to limited experimental data .

Advanced Research Questions

Q. What mechanistic evidence supports the diradical intermediate hypothesis in [3 + 2]-cycloadditions forming this compound?

  • Methodological Answer : Radical trapping experiments and computational studies indicate that thiocarbonyl S-methanide intermediates (e.g., species 3a in Scheme 1) form delocalized diradicals. These diradicals dimerize or cyclize into dithiolanes, as observed in reactions with sterically hindered thioketones. Kinetic studies show rapid N2_2 elimination, consistent with non-concerted pathways .

Q. How do temperature and substituent electronic effects dictate competing pathways in dithiolane synthesis?

  • Methodological Answer : At −75°C, electron-deficient hetaryl thioketones (e.g., selenophen-2-yl derivatives) favor dithiolane formation via stabilized diradicals. Raising temperatures to −15°C increases byproducts like alkenes (via desulfurization) or dithianes. Substituents with strong electron-withdrawing groups (e.g., CF3_3) destabilize intermediates, shifting selectivity toward alternative products .

Q. How can researchers resolve contradictions in byproduct formation during dithiolane synthesis?

  • Methodological Answer : Contradictory data (e.g., dimer 4 vs. dithiane 7 ) arise from competing dimerization and cyclization pathways. Systematic variation of reaction parameters (e.g., stoichiometry, solvent polarity) coupled with in situ monitoring (e.g., low-temperature NMR) clarifies intermediate lifetimes. For example, excess diazo compound suppresses dimerization by saturating thioketone reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.